molecular formula C12H13N5O2S B2718652 N-(2-amino-2-oxoethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226427-94-6

N-(2-amino-2-oxoethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2718652
CAS No.: 1226427-94-6
M. Wt: 291.33
InChI Key: LNJMZTRTZHJTHB-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a synthetic organic compound that features a thiazole ring, a pyridine ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors.

    Attachment of the pyridine ring: This step might involve nucleophilic substitution reactions where a pyridine derivative is introduced.

    Formation of the acetamide group: This can be done by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-amino-2-oxoethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide: can be compared with other thiazole or pyridine derivatives.

    Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Pyridine derivatives: Often used in pharmaceuticals for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c13-9(18)6-15-11(19)5-8-7-20-12(16-8)17-10-3-1-2-4-14-10/h1-4,7H,5-6H2,(H2,13,18)(H,15,19)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJMZTRTZHJTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)CC(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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